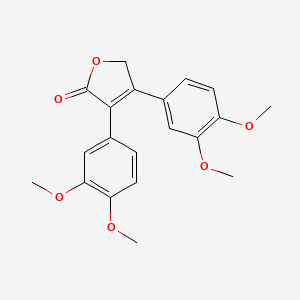

![molecular formula C14H10O4 B10842689 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

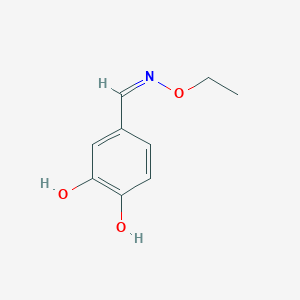

La synthèse de la 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one implique généralement la condensation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction d'un hydroxybenzaldéhyde avec une dicétone appropriée en présence d'une base, suivie d'une cyclisation pour former le cycle chromenone. Les conditions de réaction comprennent souvent un reflux dans un solvant approprié tel que l'éthanol ou le méthanol, avec l'ajout d'un catalyseur comme la pipéridine ou la pyridine pour faciliter le processus de cyclisation .

Méthodes de production industrielle

Dans un contexte industriel, la production de la 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one peut impliquer des réactions en batch à grande échelle utilisant des voies de synthèse similaires. Le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés en contrôlant les paramètres de réaction tels que la température, le choix du solvant et la concentration du catalyseur. Des étapes de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

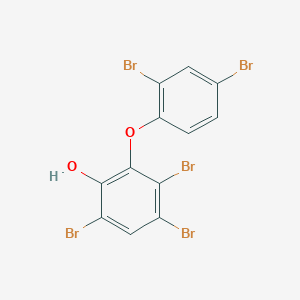

La 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle dans le cycle chromenone peut être réduit pour former des dérivés dihydro.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile pour former des éthers ou des esters.

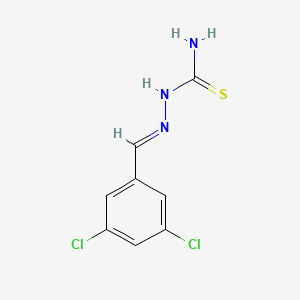

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits formés

Oxydation : Formation de quinones.

Réduction : Formation de dérivés dihydro.

Substitution : Formation d'éthers ou d'esters.

Applications De Recherche Scientifique

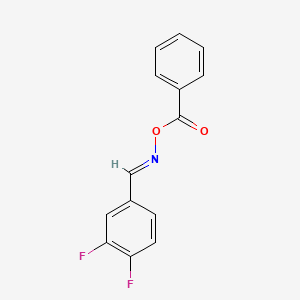

Chimie : Utilisée comme précurseur pour la synthèse de molécules organiques plus complexes.

Biologie : Investigée pour ses propriétés antioxydantes et anti-inflammatoires potentielles.

Médecine : Explorée pour son utilisation potentielle dans le traitement des maladies neurodégénératives en raison de sa capacité à moduler des voies biologiques spécifiques.

Industrie : Utilisée dans le développement de colorants et de pigments en raison de ses propriétés chromophores.

Mécanisme d'action

Le mécanisme par lequel la 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one exerce ses effets implique son interaction avec diverses cibles moléculaires et voies :

Activité antioxydante : Les groupes hydroxyle peuvent piéger les radicaux libres, réduisant ainsi le stress oxydatif.

Activité anti-inflammatoire : Le composé peut inhiber la production de cytokines et d'enzymes pro-inflammatoires.

Effets neuroprotecteurs : Il peut moduler les voies de signalisation impliquées dans la survie cellulaire et l'apoptose, offrant une protection contre les processus neurodégénératifs.

Mécanisme D'action

The mechanism by which 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Neuroprotective Effects: It may modulate signaling pathways involved in cell survival and apoptosis, providing protection against neurodegenerative processes.

Comparaison Avec Des Composés Similaires

La 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one peut être comparée à d'autres composés similaires tels que :

Urolithine A : Un autre dérivé de benzochromenone connu pour ses propriétés antioxydantes et anti-inflammatoires.

Acide ellagique : Un précurseur des urolithines, connu pour sa large gamme d'activités pharmacologiques, y compris l'antioxydation et la neuroprotection.

Unicité

La 3,8-dihydroxy-4-méthyl-6H-benzo[c]chromen-6-one est unique en raison de son schéma de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.

Propriétés

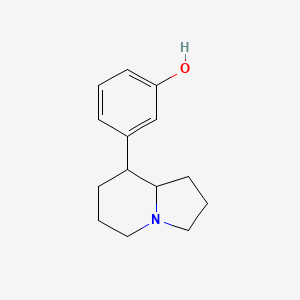

Formule moléculaire |

C14H10O4 |

|---|---|

Poids moléculaire |

242.23 g/mol |

Nom IUPAC |

3,8-dihydroxy-4-methylbenzo[c]chromen-6-one |

InChI |

InChI=1S/C14H10O4/c1-7-12(16)5-4-10-9-3-2-8(15)6-11(9)14(17)18-13(7)10/h2-6,15-16H,1H3 |

Clé InChI |

JVSYWKIVBHXUKB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)